molecular formula C20H16ClN3O3S2 B2927184 N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326846-02-9

N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2927184
CAS RN: 1326846-02-9
M. Wt: 445.94
InChI Key: HABPUJQMBVPLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues show potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and cell division. The compound has demonstrated potent inhibitory activities against human TS and DHFR, suggesting its potential utility in cancer treatment (Gangjee et al., 2008).

Anticancer Activity

Various derivatives of N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and tested for their anticancer activity. Some of these derivatives exhibited potent cytotoxic effects against different cancer cell lines, including leukemia and breast cancer cells (Horishny et al., 2021), (Hafez & El-Gazzar, 2017).

Synthetic Method and Spectral Characterization

Efforts have been made to develop convenient synthetic methods and spectral characterization techniques for compounds like N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. These methods are crucial for creating derivatives with potential pharmacological activities (Zaki et al., 2017).

Vibrational Spectroscopic Signatures

The compound has been characterized to obtain vibrational spectroscopic signatures. These studies help in understanding the molecular structure and interactions, which are vital for its potential application in pharmacology (Jenepha Mary et al., 2022).

Antimicrobial Activity

Some derivatives of N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and tested for antimicrobial activity. This research expands the potential utility of these compounds in the field of infectious diseases (Ravindra et al., 2008).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-12-14(21)5-2-6-15(12)22-17(25)11-29-20-23-16-7-9-28-18(16)19(26)24(20)10-13-4-3-8-27-13/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABPUJQMBVPLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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